4,6,8-Trimethyl-2-[(4-methylbenzyl)sulfanyl]quinazoline
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Overview
Description
4,6,8-Trimethyl-2-[(4-methylbenzyl)sulfanyl]quinazoline is a quinazoline derivative. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 4,6,8-Trimethyl-2-[(4-methylbenzyl)sulfanyl]quinazoline can be achieved through various synthetic routes. One common method involves the reaction of 4,6,8-trimethylquinazoline with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
4,6,8-Trimethyl-2-[(4-methylbenzyl)sulfanyl]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the sulfanyl group to a thiol.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for further biological studies.
Mechanism of Action
The mechanism of action of 4,6,8-Trimethyl-2-[(4-methylbenzyl)sulfanyl]quinazoline involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
4,6,8-Trimethyl-2-[(4-methylbenzyl)sulfanyl]quinazoline can be compared with other quinazoline derivatives such as:
- 2-[(4-Methylbenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one : This compound features a benzothieno[2,3-d]pyrimidine core, which can result in different pharmacological properties .
4,6,7-Trimethyl-2-[(2-methylbenzyl)thio]quinazoline: This compound has a similar structure but with a different substitution pattern, which may lead to variations in its biological activity and chemical reactivity.
Properties
Molecular Formula |
C19H20N2S |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
4,6,8-trimethyl-2-[(4-methylphenyl)methylsulfanyl]quinazoline |
InChI |
InChI=1S/C19H20N2S/c1-12-5-7-16(8-6-12)11-22-19-20-15(4)17-10-13(2)9-14(3)18(17)21-19/h5-10H,11H2,1-4H3 |
InChI Key |
CYBZUAJVZYNXQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C=C(C=C3C(=N2)C)C)C |
Origin of Product |
United States |
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